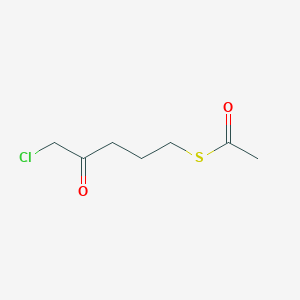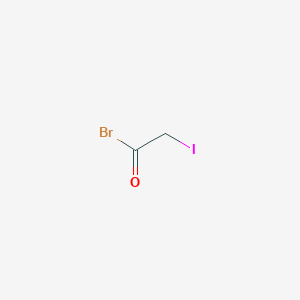
Iodoacetyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetyl bromide is an organoiodine compound with the molecular formula C2H2BrIO. It is a versatile reagent used in organic synthesis, particularly for the introduction of iodoacetyl groups into molecules. This compound is known for its reactivity towards sulfhydryl groups, making it valuable in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodoacetyl bromide can be synthesized through the reaction of acetyl bromide with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the acetyl bromide acting as the acetylating agent and iodine providing the iodo group. The reaction can be represented as follows:
CH3COBr+I2→CH2IBr+CO2
Industrial Production Methods
In an industrial setting, this compound is produced using a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Iodoacetyl bromide primarily undergoes substitution reactions, particularly with nucleophiles such as thiols. It reacts with sulfhydryl groups to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical applications.
Common Reagents and Conditions
Thiols: this compound reacts with thiols to form thioether bonds.
Bases: Mild bases such as sodium bicarbonate can be used to neutralize the reaction mixture.
Solvents: Common solvents include dichloromethane and acetonitrile.
Major Products Formed
The major product formed from the reaction of this compound with thiols is a thioether compound. This product is stable and can be used in further chemical modifications.
Applications De Recherche Scientifique
Iodoacetyl bromide has a wide range of applications in scientific research:
Biology: In biochemical research, this compound is used to label proteins and peptides by reacting with cysteine residues. This labeling is crucial for studying protein structure and function.
Medicine: The compound is used in the development of diagnostic tools and therapeutic agents. Its ability to selectively react with thiols makes it valuable in drug design.
Industry: this compound is used in the production of specialty chemicals and materials, particularly those requiring precise functionalization.
Mécanisme D'action
The mechanism of action of iodoacetyl bromide involves the formation of a covalent bond with sulfhydryl groups. The iodoacetyl group reacts with the thiol group of cysteine residues in proteins, forming a stable thioether bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamide: Similar to iodoacetyl bromide, iodoacetamide reacts with thiols to form thioether bonds. iodoacetamide is less reactive and requires harsher conditions for the reaction.
Bromoacetyl bromide: This compound also reacts with thiols but is less specific compared to this compound.
Chloroacetyl chloride: Another similar compound, chloroacetyl chloride, reacts with thiols but is less efficient and requires more stringent reaction conditions.
Uniqueness
This compound is unique due to its high reactivity and specificity towards sulfhydryl groups. This makes it particularly valuable in biochemical applications where selective modification of proteins and peptides is required. Its ability to form stable thioether bonds under mild conditions sets it apart from other similar compounds.
Propriétés
IUPAC Name |
2-iodoacetyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrIO/c3-2(5)1-4/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUFRZNQIFCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634656 |
Source


|
| Record name | Iodoacetyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735273-32-2 |
Source


|
| Record name | Iodoacetyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
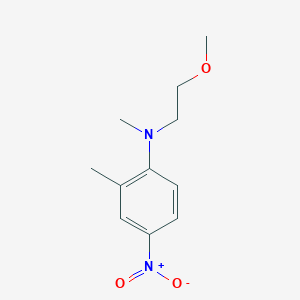
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-methylphenyl)-](/img/structure/B14224148.png)


![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
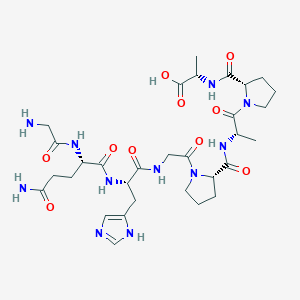

![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
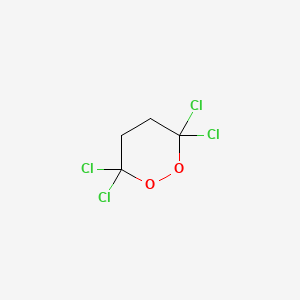
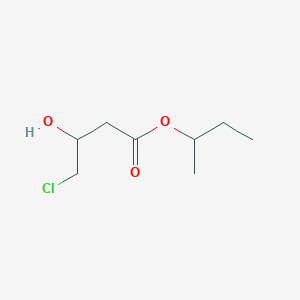
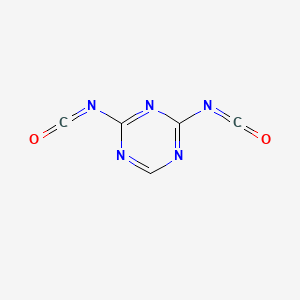
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
